![molecular formula C14H13ClO2S B14328920 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol CAS No. 109074-50-2](/img/structure/B14328920.png)
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is an organic compound that features a phenol group substituted with a 4-chlorophenoxyethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol typically involves the reaction of 4-chlorophenol with 2-chloroethyl phenyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenoxyethylthio group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline
- 2,4-Disubstituted thiazoles
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid
Uniqueness
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenol group allows for hydrogen bonding, while the chlorophenoxyethylthio group provides hydrophobic interactions, making it a versatile compound for various applications.
Properties
CAS No. |
109074-50-2 |
|---|---|
Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenoxy)ethylsulfanyl]phenol |
InChI |
InChI=1S/C14H13ClO2S/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,16H,9-10H2 |
InChI Key |
SZPFFCJMPDEHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


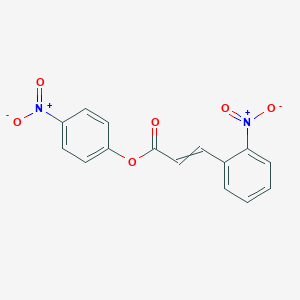
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
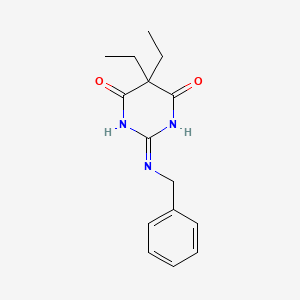

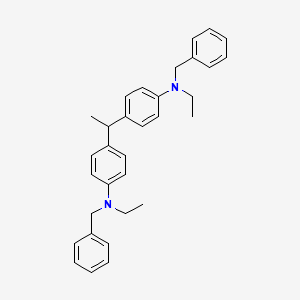
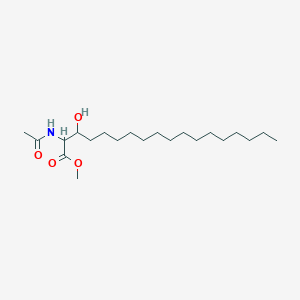
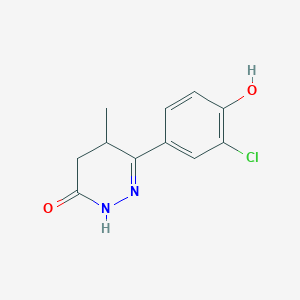
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
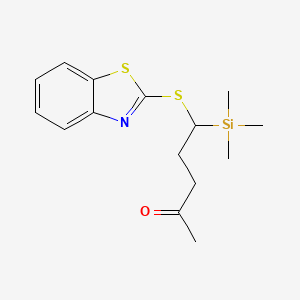
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
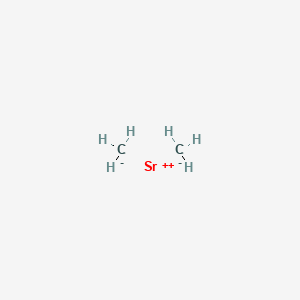
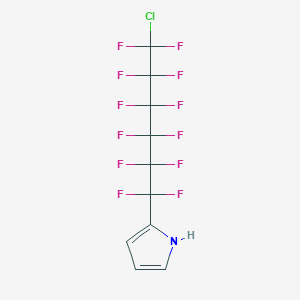
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
